![molecular formula C9H9BrN2O B12967253 6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12967253.png)
6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is an organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 3rd position of the pyrrolo[2,3-b]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with high purity .
化学反応の分析
Types of Reactions
6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including kinase inhibitors and other bioactive molecules.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of chemical probes for studying biological processes and pathways.
作用機序
The mechanism of action of 6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins .
類似化合物との比較
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the dimethyl groups.
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Contains a carboxylate group instead of a ketone.
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: Similar core structure with different substituents.
Uniqueness
6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the presence of both bromine and dimethyl groups, which confer specific reactivity and properties.
特性
分子式 |
C9H9BrN2O |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
6-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c1-9(2)5-3-4-6(10)11-7(5)12-8(9)13/h3-4H,1-2H3,(H,11,12,13) |
InChIキー |
GXVKXHBXDINELI-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(NC1=O)N=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


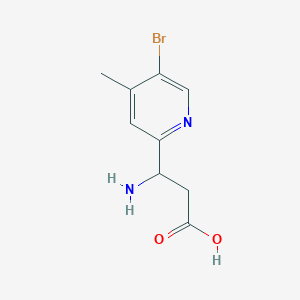
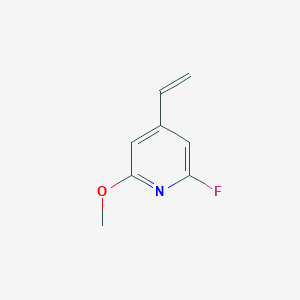
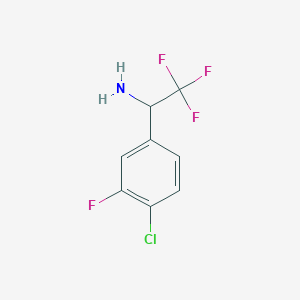
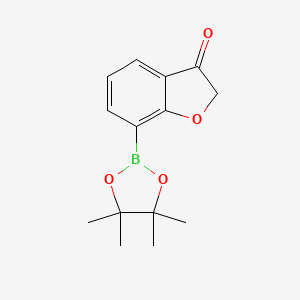
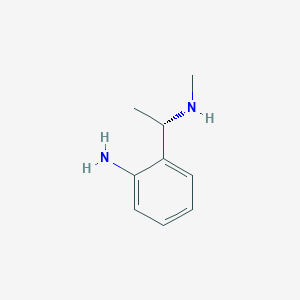
![(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12967213.png)
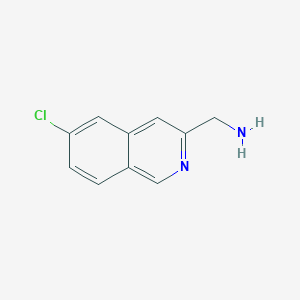

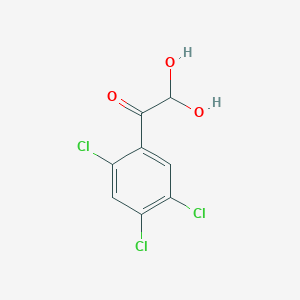
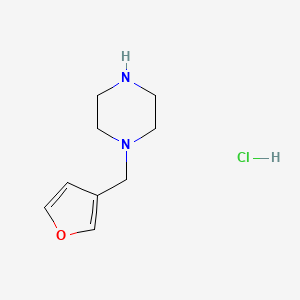
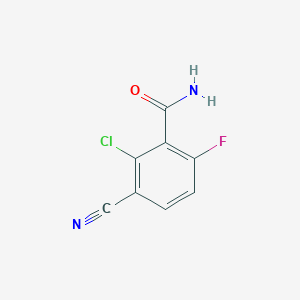
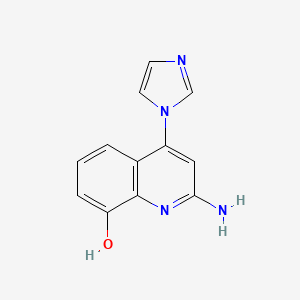

![2-Fluorobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12967261.png)
